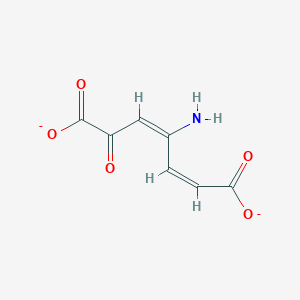
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate is a polyunsaturated dicarboxylic acid dianion resulting from the deprotonation of both of the carboxy groups of (2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid. The major species at pH 7.3. It is a polyunsaturated dicarboxylic acid dianion and an oxo dicarboxylic acid dianion. It is a conjugate base of a (2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid.
Aplicaciones Científicas De Investigación
Enzymatic Degradation and Bioremediation
- Toluene Degradation : The gene todF in Pseudomonas putida F1, encoding 2-hydroxy-6-oxohepta-2,4-dienoate hydrolase, is part of the tod operon involved in the initial reactions of toluene degradation (Menn, Zylstra, & Gibson, 1991).
- Polychlorinated Biphenyl Degradation : Rhodococcus sp. strain RHA1 uses 2-hydroxy-6-oxohepta-2,4-dienoate (HOHD) hydrolase genes, etbD1 and etbD2, in the biodegradation of polychlorinated biphenyls (PCBs) (Yamada et al., 1998).
Biochemical Characterization and Synthesis
- Ring Fission Dioxygenase : Pseudaminobacter salicylatoxidans uses a dioxygenase for cleaving salicylate into 2-oxohepta-3,5-dienedioic acid, a product similar to 4-amino-6-oxohepta-2,4-dienedioate (Hintner, Reemtsma, & Stolz, 2004).
- Synthesis from Cycloheptadiene : The synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride, structurally related to 4-amino-6-oxohepta-2,4-dienedioate, has been derived from cycloheptadiene (Shireman & Miller, 2001).
Novel Chemical Reactions
- Reactions with Anthranilic Acid Hydrazide : Methyl 3,4-dihydroxy-6-oxoalka-2,4-dienoates, including ethyl 3,4-dihydroxy-6-oxohepta-2,4-dienoate, have been shown to react with anthranilic acid hydrazide to form various novel compounds (Mukovoz et al., 2016).
Propiedades
Nombre del producto |
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate |
|---|---|
Fórmula molecular |
C7H5NO5-2 |
Peso molecular |
183.12 g/mol |
Nombre IUPAC |
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate |
InChI |
InChI=1S/C7H7NO5/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-3H,8H2,(H,10,11)(H,12,13)/p-2/b2-1-,4-3+ |
Clave InChI |
SGUXCHHLXDUUHD-BXTBVDPRSA-L |
SMILES isomérico |
C(=C\C(=O)[O-])\C(=C/C(=O)C(=O)[O-])\N |
SMILES canónico |
C(=CC(=O)[O-])C(=CC(=O)C(=O)[O-])N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S)-5-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1240602.png)
![3-[(4-Fluorophenyl)methylthio]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240607.png)
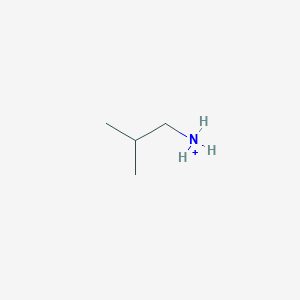
![5-bromo-3-pyridinecarboxylic acid [(6aS,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinoline-9-yl]methyl ester](/img/structure/B1240613.png)
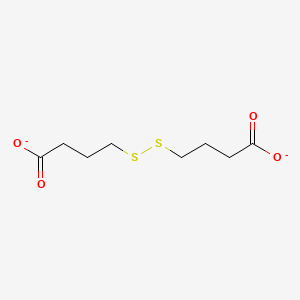
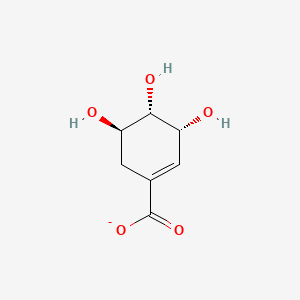
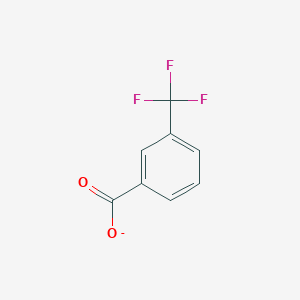
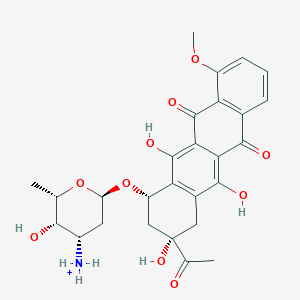
amino}acetate](/img/structure/B1240621.png)
![6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1240624.png)
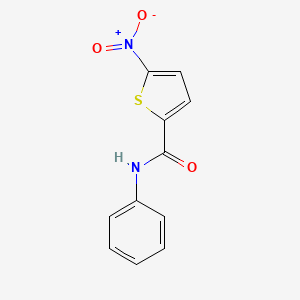
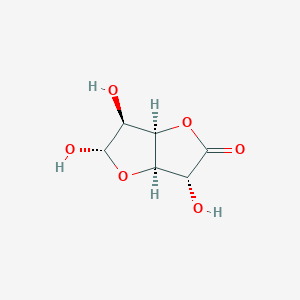
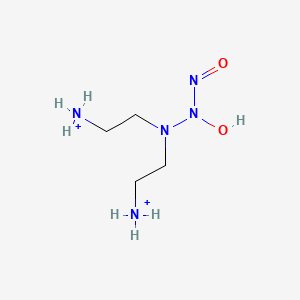
![N-[4-[2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B1240631.png)